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molecular formula C9H12O2 B1583643 1-(3-Methoxyphenyl)ethanol CAS No. 23308-82-9

1-(3-Methoxyphenyl)ethanol

Cat. No. B1583643
M. Wt: 152.19 g/mol
InChI Key: ZUBPFBWAXNCEOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04094994

Procedure details

Into a solution of 152.1 g (1 mol) of 1-(3'-methoxyphenyl)-ethan-1-ol in 750 ml petroleum ether, one introduces hydrogen chloride during ice cooling until water separation is completed. The organic phase is then washed with ice-cold water, dried and the petroleum ether is removed in vacuo. The thermo-labile residue is used without any further purification.
Quantity
152.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
750 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9](O)[CH3:10])[CH:6]=[CH:7][CH:8]=1.[ClH:12]>O>[Cl:12][CH:9]([C:5]1[CH:6]=[CH:7][CH:8]=[C:3]([O:2][CH3:1])[CH:4]=1)[CH3:10]

Inputs

Step One
Name
Quantity
152.1 g
Type
reactant
Smiles
COC=1C=C(C=CC1)C(C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
petroleum ether
Quantity
750 mL
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic phase is then washed with ice-cold water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the petroleum ether is removed in vacuo
CUSTOM
Type
CUSTOM
Details
The thermo-labile residue is used without any further purification

Outcomes

Product
Name
Type
Smiles
ClC(C)C1=CC(=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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